4-(3-fluorophenyl)-1H-imidazole hydrochloride 4-(3-fluorophenyl)-1H-imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18094317
InChI: InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H
SMILES:
Molecular Formula: C9H8ClFN2
Molecular Weight: 198.62 g/mol

4-(3-fluorophenyl)-1H-imidazole hydrochloride

CAS No.:

Cat. No.: VC18094317

Molecular Formula: C9H8ClFN2

Molecular Weight: 198.62 g/mol

* For research use only. Not for human or veterinary use.

4-(3-fluorophenyl)-1H-imidazole hydrochloride -

Specification

Molecular Formula C9H8ClFN2
Molecular Weight 198.62 g/mol
IUPAC Name 5-(3-fluorophenyl)-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C9H7FN2.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,(H,11,12);1H
Standard InChI Key SKUFBPIGRVDKOB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=CN=CN2.Cl

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 4-(3-fluorophenyl)-1H-imidazole hydrochloride involves a multi-step process:

  • Imidazole Ring Formation: 3-Fluorobenzaldehyde reacts with glyoxal and ammonium acetate in acidic media (e.g., acetic acid) to form the imidazole core.

  • Hydrochloride Salt Formation: The freebase is treated with hydrochloric acid, yielding the water-soluble hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >70%) and purity (>95%). Key challenges include controlling regioselectivity during ring closure and minimizing byproducts like 2-substituted imidazoles.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Batch Reactor65–7590–95Low equipment cost
Continuous Flow80–8595–98Scalability and reproducibility

Chemical Properties and Reactivity

Physicochemical Characteristics

  • Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to the hydrochloride salt .

  • Stability: Stable under ambient conditions but sensitive to strong oxidizers and bases .

Reactivity Profiles

The compound undergoes three primary reactions:

  • Oxidation: Hydrogen peroxide converts the imidazole ring to imidazolone derivatives.

  • Reduction: Sodium borohydride reduces the fluorophenyl group to cyclohexyl analogs.

  • Substitution: Nucleophilic aromatic substitution replaces fluorine with amines or thiols under basic conditions .

Biological Activity and Mechanisms

Antifungal Activity

4-(3-Fluorophenyl)-1H-imidazole hydrochloride disrupts fungal cell membranes by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis. In vitro assays against Candida albicans show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole.

Table 2: Biological Activity Comparison

CompoundAntifungal MIC (µg/mL)FT Inhibition IC₅₀ (µM)
4-(3-Fluorophenyl)-1H-imidazole HCl8–164.8
Fluconazole2–4N/A
TipifarnibN/A0.6

Pharmacokinetics and Metabolic Stability

Absorption and Distribution

The hydrochloride salt enhances oral bioavailability (F = 55% in rats) compared to the freebase (F = 28%). Plasma protein binding is moderate (78%), with a volume of distribution of 1.2 L/kg.

Metabolism

In human liver microsomes (HLMs), 90% of the parent compound remains after 120 minutes, indicating superior metabolic stability over non-fluorinated analogs . Primary metabolites result from hydroxylation at the phenyl ring (M1) and imidazole N-methylation (M2) .

Applications in Drug Development

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Structural analogs of this compound demonstrate IDO inhibition (IC₅₀ = 4.8 µM), potentiating antitumor immune responses by preventing tryptophan depletion in the tumor microenvironment .

GABA-A Receptor Modulation

2-(4-Fluorophenyl)-1H-benzimidazole derivatives, sharing structural motifs with the subject compound, act as positive allosteric modulators at the α1/γ2 interface of GABA-A receptors . These derivatives exhibit enhanced metabolic stability (90% parent remaining after 120 minutes in HLMs) .

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) may enhance FT inhibition potency .

  • Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could synergize immune-mediated anticancer effects .

  • In Vivo Studies: Long-term toxicity and efficacy evaluations in murine models are needed to advance preclinical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator